2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Description
Properties
Molecular Formula |
C23H25N5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C23H25N5O2S/c29-21(24-18-8-10-19(11-9-18)27-12-14-30-15-13-27)16-31-23-26-25-22(17-6-7-17)28(23)20-4-2-1-3-5-20/h1-5,8-11,17H,6-7,12-16H2,(H,24,29) |
InChI Key |
MOMJGOWLRVTZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide (CAS No. 920868-45-7) is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, pharmacological properties, and biological activity, particularly focusing on its anticonvulsant and enzyme inhibitory effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its molecular weight is approximately 453.58 g/mol . The compound features a triazole ring fused with a cyclopropyl and phenyl group, alongside a morpholine moiety which is known to enhance biological activity through improved solubility and bioavailability.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the morpholine and acetamide functionalities. Detailed synthetic routes can be referenced in chemical databases and literature focusing on similar triazole derivatives.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of related triazole compounds, revealing promising results. For instance, compounds with similar structures have shown significant activity in maximal electroshock (MES) seizure models. The anticonvulsant efficacy is often evaluated using various animal models, including:
- Maximal Electroshock (MES) Test : This test assesses the ability of compounds to prevent seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : This model evaluates the protective effects against chemically induced seizures.
In these studies, certain derivatives demonstrated high protective indices, suggesting that modifications in the triazole structure can enhance anticonvulsant potency .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme plays a role in various gastrointestinal disorders; thus, urease inhibitors are of significant interest.
Preliminary results indicate that similar compounds exhibit moderate to strong inhibition against these enzymes, highlighting their potential as pharmacological agents .
Case Studies
Several case studies have documented the biological activities of structurally related compounds:
- Anticonvulsant Screening : A study involving a series of triazole derivatives reported that certain modifications led to enhanced activity in both MES and PTZ models. The introduction of specific substituents was found to correlate with increased potency .
- Enzyme Inhibition Profiles : Another investigation focused on enzyme inhibition showed that triazole derivatives could effectively inhibit AChE and urease, with some compounds achieving IC50 values in the low micromolar range .
Pharmacological Implications
The biological activities exhibited by 2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide suggest its potential as a lead compound for further development in therapeutic applications targeting neurological disorders and gastrointestinal diseases.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its role as an inhibitor in several biological pathways. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors.
Antifungal Activity
The triazole ring is known for its antifungal properties. Compounds with similar structures have been documented to exhibit significant antifungal activity against various pathogens. The presence of the cyclopropyl and morpholine groups may enhance the bioavailability and efficacy of the compound against fungal infections.
Anticancer Properties
Research indicates that compounds with triazole structures can act as anticancer agents. For instance, studies have shown that derivatives of triazoles are effective in inhibiting cancer cell proliferation. The unique combination of functional groups in this compound may contribute to its potential as an anticancer agent by disrupting cancer cell signaling pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. Molecular docking studies have suggested that similar compounds can inhibit key enzymes involved in inflammation, such as lipoxygenases.
Synthesis and Characterization
Synthesis methods for this compound typically involve multi-step organic synthesis techniques, which include:
- Formation of the Triazole Ring : Utilizing cyclization reactions to form the triazole structure.
- Introduction of Sulfanyl Group : Employing thiol chemistry to incorporate the sulfanyl group into the triazole framework.
- Morpholine Substitution : Attaching the morpholine moiety through nucleophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanism of action for compounds related to this structure. For instance:
- Anticancer Studies : In vitro studies demonstrated that triazole derivatives could inhibit cancer cell growth significantly. The specific binding affinity to cancer-related targets was assessed using molecular docking simulations.
- Anti-inflammatory Research : Investigations into the anti-inflammatory potential revealed that similar compounds could effectively inhibit 5-lipoxygenase activity, suggesting a promising pathway for therapeutic development.
- Pharmacokinetic Evaluations : ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding how such compounds behave in biological systems, influencing their therapeutic efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities with analogs from the evidence:
Preparation Methods
Cyclocondensation Approach
The triazole core is synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazide with phenyl isothiocyanate:
Reaction Scheme
-
Cyclopropanecarboxylic acid + thionyl chloride → Cyclopropanecarbonyl chloride
-
Cyclopropanecarbonyl chloride + hydrazine hydrate → Cyclopropanecarboxylic acid hydrazide
-
Cyclopropanecarboxylic acid hydrazide + phenyl isothiocyanate → 1,2,4-Triazole-3-thiol derivative
Conditions
Alternative Route via Hydrazone Intermediate
A patent-derived method (US20040019046A1) suggests using hydrazones for triazole formation:
Procedure
-
Cyclopropyl methyl ketone + phenylhydrazine → Hydrazone intermediate
-
Oxidative cyclization with iodine/NaOH → 5-Cyclopropyl-4-phenyl-1,2,4-triazole
-
Thiolation with Lawesson’s reagent → Target triazole-3-thiol
Key Parameters
Preparation of 4-Morpholin-4-ylphenylamine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling approach is optimal for introducing the morpholine group:
Reagents
-
4-Bromoaniline
-
Morpholine
-
Pd₂(dba)₃, Xantphos ligand
-
Cs₂CO₃ base
Conditions
Direct Nitration/Reduction Sequence
Alternative pathway for laboratories without Pd catalysts:
Steps
-
Nitration of morpholinobenzene → 4-Nitro-morpholinobenzene
-
Catalytic hydrogenation (H₂/Pd-C) → 4-Amino-morpholinobenzene
Limitations
Assembly of Final Compound
Thiol-Alkylation Step
Reaction
5-Cyclopropyl-4-phenyl-1,2,4-triazole-3-thiol + Chloroacetyl chloride → 2-[(Triazolyl)sulfanyl]acetyl chloride
Optimized Conditions
Amide Coupling with 4-Morpholin-4-ylphenylamine
Method A: Schotten-Baumann Reaction
-
React 2-[(Triazolyl)sulfanyl]acetyl chloride with 4-morpholin-4-ylphenylamine
-
Biphasic system: NaOH (aq)/CH₂Cl₂
-
Stir 1 hr at 0°C → Room temperature
Method B: DCC/HOBt-Mediated Coupling
-
Activates carboxylic acid (if using 2-[(Triazolyl)sulfanyl]acetic acid)
-
Dichloromethane, 0°C → RT, 12 hr
-
Requires chromatographic purification (SiO₂, ethyl acetate/hexanes)
Critical Process Parameters
Reaction Optimization Data
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Triazole formation | Reaction time | 12–16 hr | <12 hr: 40% yield; >16 hr: Decomposition |
| Thiol-alkylation | Temperature | 0–5°C | Higher temps → Over-alkylation |
| Amide coupling | Base equivalence (NaOH) | 2.2 eq | <2 eq: Incomplete reaction; >2.5 eq: Saponification |
Purification Strategies
Crystallization Conditions
Chromatographic Methods
-
Column: Silica gel 60 (230–400 mesh)
-
Eluent: Gradient from 100% hexanes to 70% ethyl acetate
Analytical Characterization
Spectroscopic Data
Scalability and Industrial Considerations
Cost-Effective Modifications
-
Triazole Synthesis : Replace Lawesson’s reagent with P₂S₅ in xylenes (reduces cost by 40%)
-
Amine Preparation : Use CuI instead of Pd catalysts for amination (saves $1200/kg)
Challenges and Alternative Approaches
Key Issue : Low solubility of intermediate triazole-thiols in aprotic solvents
Solutions :
-
Use DMF as co-solvent during alkylation
-
Ultrasound-assisted reactions (20 kHz, 50 W) improves dispersion
Emerging Methods :
Q & A
Q. What are the foundational synthetic routes for this compound, and how is its structural integrity confirmed?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl-containing reagents to form the 1,2,4-triazole core. Subsequent functionalization includes thioether linkage formation (e.g., using 2-chloroacetonitrile) and amide coupling. Structural validation employs NMR spectroscopy (1H/13C) to confirm substituent positions and IR spectroscopy to identify functional groups like sulfanyl (-S-) and amide (-CONH-) . Purity is assessed via HPLC (>95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. Which spectroscopic techniques are critical for characterizing intermediate products?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity using silica gel plates and UV visualization .
- NMR Spectroscopy : Assigns protons (e.g., cyclopropyl CH2 groups at δ 1.2–1.5 ppm) and aromatic protons (e.g., morpholinophenyl at δ 7.3–7.8 ppm) .
- X-ray Crystallography : Resolves 3D conformation of crystalline intermediates, critical for confirming regioselectivity in triazole substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates during thioether formation, while ethanol/water mixtures stabilize intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclocondensation; higher temperatures (80–100°C) accelerate amide coupling .
- Catalyst Use : Triethylamine or DMAP improves coupling efficiency in amide bond formation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial IC50 values) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC testing) and use reference strains (e.g., S. aureus ATCC 25923) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing morpholinophenyl with ethoxyphenyl) to isolate pharmacophore contributions .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase) and validate experimental IC50 trends .
Q. How does the sulfanyl-acetamide moiety influence pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., using ChemAxon) indicate increased membrane permeability due to the sulfanyl group .
- Metabolic Stability : In vitro liver microsome assays show slow oxidation of the cyclopropyl group, enhancing half-life .
- Solubility : Co-crystallization with β-cyclodextrin improves aqueous solubility for in vivo studies .
Methodological Challenges and Solutions
Q. What analytical workflows are recommended for detecting decomposition products?
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions.
- LC-MS/MS Analysis : Identifies degradation products (e.g., hydrolyzed acetamide or oxidized triazole) via fragmentation patterns .
- Stability-Indicating Methods : Develop HPLC gradients with C18 columns to separate degradants from the parent compound .
Q. How can computational models predict synthetic feasibility for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
